2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a chlorophenoxy group, a thiazole ring, and an acetamide moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-(4-methylphenyl)-1,3-thiazole-4-ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide
- 2-(4-chlorophenoxy)-N-(4-methylphenyl)ethanamide
- 2-(4-chlorophenoxy)-N-(4-methylphenyl)propionamide
Uniqueness
2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential effects.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-14-2-4-15(5-3-14)20-23-17(13-26-20)10-11-22-19(24)12-25-18-8-6-16(21)7-9-18/h2-9,13H,10-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKXZDPYKCBMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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